(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
CAS No.: 88046-01-9
Cat. No.: VC21340912
Molecular Formula: C6H10N6S2. 2 HCl
Molecular Weight: 230.31 2 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 88046-01-9 |
---|---|
Molecular Formula | C6H10N6S2. 2 HCl |
Molecular Weight | 230.31 2 36.46 |
IUPAC Name | [2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride |
Standard InChI | InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H |
Standard InChI Key | FTKAAVQOOXXUGW-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl |
Appearance | White Solid |
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride is a chemical compound that belongs to the thiazole family, which is significant in medicinal chemistry due to its diverse biological activities. This compound is often associated with the free base form known as (2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate, but the dihydrochloride form is specifically used in certain applications due to its stability and solubility properties.
Synthesis and Preparation
The synthesis of the free base form, (2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate, typically involves the cyclization of amido-nitriles. A common method includes the reaction of guanidine derivatives with thiazole compounds under controlled conditions. The dihydrochloride form is prepared by adding hydrochloric acid to the free base, which enhances its stability and solubility in aqueous solutions.
Biological and Pharmacological Activities
While specific biological activities of (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride are not extensively documented, thiazole derivatives in general have shown potential in various biological pathways, including antimicrobial and anticancer activities. For instance, other thiazole compounds have demonstrated promising results in inhibiting cell proliferation and exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Potential Applications
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Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, which could be relevant for developing new antibiotics.
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Anticancer Research: The structural similarity to compounds with anticancer activity suggests potential applications in cancer therapy.
Safety and Handling
Handling (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride requires caution due to its potential toxicity. It is classified as harmful if swallowed and can cause skin irritation . Proper protective equipment and storage conditions are essential to minimize risks.
Safety Precautions
Hazard | Description |
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Oral Toxicity | Harmful if swallowed |
Skin Irritation | Causes skin irritation |
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